N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include anhydrous solvents, catalysts, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-4-ethylbenzamide: A structurally related compound with similar aromatic rings and functional groups.
N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide: Another related compound with a sulfonamide group instead of the carbamoyl group.
Uniqueness
N-(3,4-dimethylphenyl)-2-(4-{4-[(3,4-dimethylphenyl)carbamoyl]phenoxy}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its complex structure, which includes multiple aromatic rings and functional groups.
Properties
Molecular Formula |
C38H31N3O5 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-[4-[(3,4-dimethylphenyl)carbamoyl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C38H31N3O5/c1-22-5-10-28(19-24(22)3)39-35(42)26-7-14-31(15-8-26)46-32-16-12-30(13-17-32)41-37(44)33-18-9-27(21-34(33)38(41)45)36(43)40-29-11-6-23(2)25(4)20-29/h5-21H,1-4H3,(H,39,42)(H,40,43) |
InChI Key |
GDDTZKRRGTUYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC(=C(C=C6)C)C)C |
Origin of Product |
United States |
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